molecular formula C21H26N2O3S B3532752 2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B3532752
M. Wt: 386.5 g/mol
InChI Key: USKOZSROKRBWEP-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a 4-methylpiperidin-1-ylsulfonyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanone
  • 2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}ethanamine

Uniqueness

What sets 2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-3-5-18(6-4-16)15-21(24)22-19-7-9-20(10-8-19)27(25,26)23-13-11-17(2)12-14-23/h3-10,17H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKOZSROKRBWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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